

An In-Depth Technical Guide to **tert-butyl 4-(methylamino)butylcarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 4-(methylamino)butylcarbamate</i>
Cat. No.:	B179462

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(methylamino)butylcarbamate is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a secondary methylamine, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.^[1] This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and applications of **tert-butyl 4-(methylamino)butylcarbamate**.

Structure and Nomenclature

The chemical structure of **tert-butyl 4-(methylamino)butylcarbamate** is characterized by a butyl chain with a carbamate group at one end, protected by a tert-butyl (Boc) group, and a methylamino group at the other end.

Chemical Structure:

IUPAC Name: **tert-butyl N-[4-(methylamino)butyl]carbamate**^[2]

Synonyms:

- tert-Butyl (4-(methylamino)butyl)carbamate[2]
- N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine[3]
- 1-(Boc-amino)-4-(methylamino)butane[2]
- (4-Methylamino-butyl)-carbamic acid tert-butyl ester[3]

CAS Number: 874831-66-0[2]

Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl 4-(methylamino)butylcarbamate** is presented in the table below. It is important to note that some of these values are predicted through computational models.

Property	Value	Source
Molecular Formula	C10H22N2O2	[2]
Molecular Weight	202.29 g/mol	[2]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point (Predicted)	298.2 ± 23.0 °C	[4]
Density (Predicted)	0.941 ± 0.06 g/cm³	[4]
pKa (Predicted)	12.89 ± 0.46	[4]
Storage Temperature	2-8°C (protect from light)	[4]

Synthesis

The synthesis of **tert-butyl 4-(methylamino)butylcarbamate** is typically achieved in a two-step process starting from 1,4-diaminobutane. The first step involves the selective protection of one of the primary amino groups with a di-tert-butyl dicarbonate ((Boc)2O) to yield tert-butyl (4-

aminobutyl)carbamate. The second step is the methylation of the remaining free primary amine.

Experimental Protocol: Synthesis of tert-butyl (4-aminobutyl)carbamate

This procedure outlines the mono-Boc protection of 1,4-diaminobutane.

Materials:

- 1,4-diaminobutane
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM)
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.
- With vigorous stirring at room temperature (21°C), slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane over a period of 6 hours.
- Continue stirring the reaction mixture for an additional 16 hours at room temperature.
- Remove the solvent under reduced pressure.
- Resuspend the residue in cold deionized water and filter.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic phases and wash sequentially with deionized water and saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as an oil.

Experimental Protocol: Synthesis of tert-butyl 4-(methylamino)butylcarbamate

This procedure describes the methylation of tert-butyl (4-aminobutyl)carbamate via reductive amination.

Materials:

- tert-butyl (4-aminobutyl)carbamate
- Formaldehyde (37% aqueous solution)
- Sodium triacetoxyborohydride (STAB) or a similar reducing agent
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane.
- Add aqueous formaldehyde (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature to form the corresponding imine or hemiaminal intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

- Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **tert-butyl 4-(methylamino)butylcarbamate**.

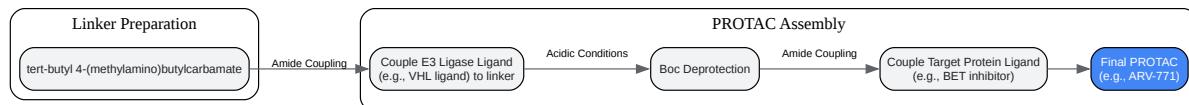
Application in Drug Development: A PROTAC Linker

tert-butyl 4-(methylamino)butylcarbamate serves as a crucial linker in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.^[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.^[1]

A notable example of a PROTAC that utilizes a linker derived from **tert-butyl 4-(methylamino)butylcarbamate** is ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.^[5]

PROTAC Synthesis Workflow

The synthesis of a PROTAC like ARV-771 involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein-binding moiety. The Boc-protected amine of **tert-butyl 4-(methylamino)butylcarbamate** allows for selective deprotection and subsequent conjugation.

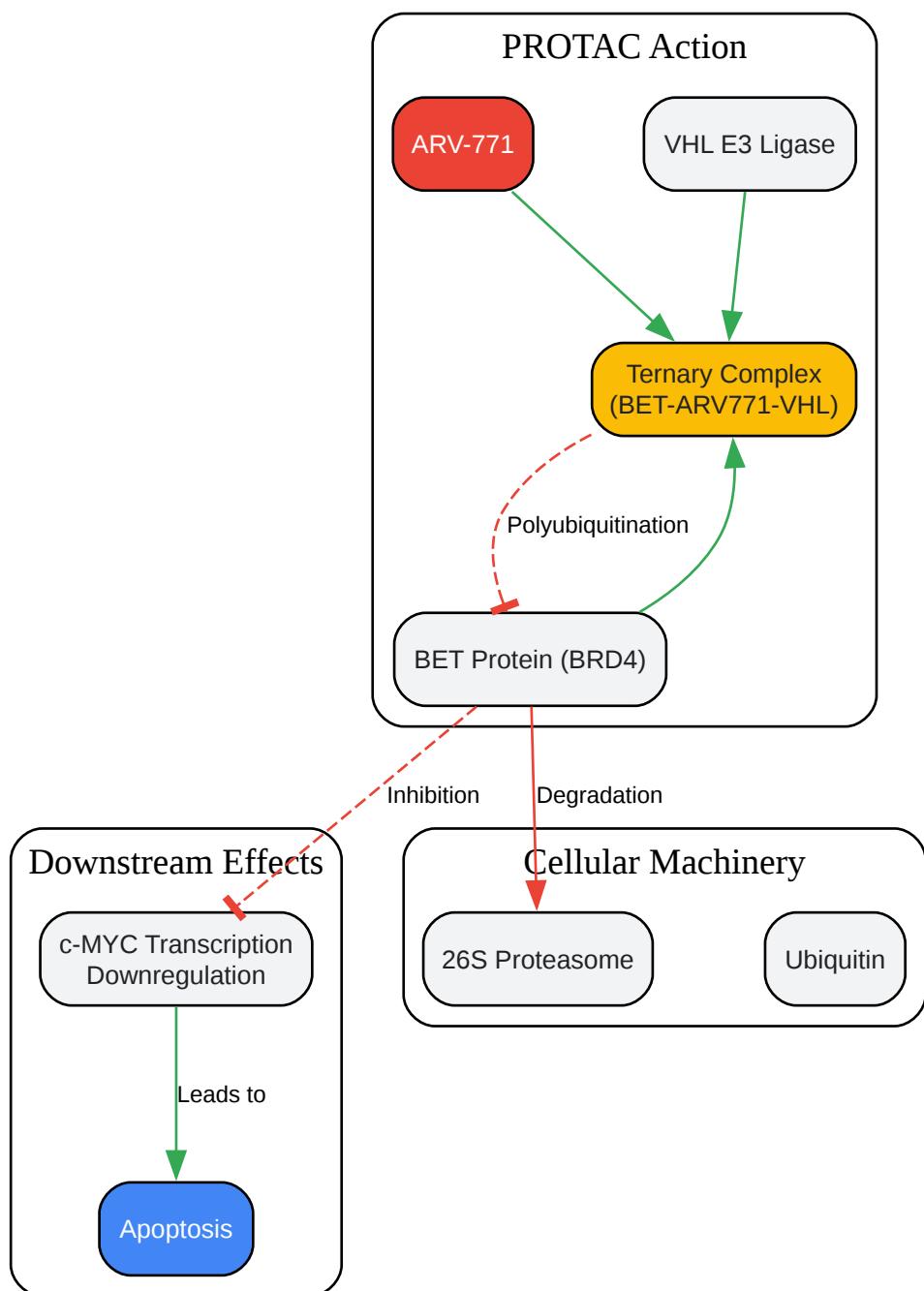


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Caption: General workflow for the synthesis of a PROTAC using a linker derived from **tert-butyl 4-(methylamino)butylcarbamate**.

Signaling Pathway: BET Protein Degradation by ARV-771

ARV-771 effectively induces the degradation of BET proteins, such as BRD2, BRD3, and BRD4, which are epigenetic readers involved in transcriptional regulation and are implicated in various cancers.^[5] The degradation of these proteins disrupts downstream signaling pathways, including the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.



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